Menthyl lactate

Beschreibung

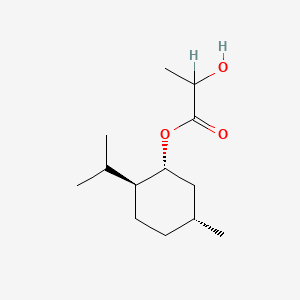

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10?,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNOLBSYLSYIBM-SGUBAKSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

142.00 °C. @ 5.00 mm Hg | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59259-38-0 | |

| Record name | [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38 - 40 °C | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Production Pathways of Menthyl Lactate

Chemical Synthesis Routes for Menthyl Lactate (B86563)

Esterification Reactions of Menthol (B31143) with Lactic Acid

The direct esterification of menthol and lactic acid is the most common route for synthesizing menthyl lactate. smolecule.com This reaction, however, is not without its complexities, including the formation of byproducts that can affect the final yield and purity of the desired compound. google.com

The reaction between menthol and lactic acid to form this compound is a reversible esterification process. A significant finding in the study of this reaction is the formation of higher lactoyl esters, such as menthyl lactoyl lactate (MLL) and menthyl lactoyl lactoyl lactate (MLLL). google.com These byproducts can constitute a substantial portion of the reaction mixture, sometimes 25% or more. google.com The formation of these higher esters can occur through the initial formation of lactic acid oligomers which then condense with menthol, or through other potential pathways. google.comgoogle.com

Kinetic studies have explored the influence of various parameters on the reaction rate. For instance, in the related esterification of lactic acid with methanol, studies have shown that the reaction can be limited by chemical reaction equilibrium, especially in the presence of water. metu.edu.tr The esterification of lactic acid is autocatalytic due to the acidic nature of the lactic acid itself, though external catalysts are typically employed to enhance the reaction rate. chemrxiv.org

A variety of acid catalysts are utilized to promote the esterification of menthol and lactic acid. These include inorganic acids like sulfuric acid and phosphoric acid, as well as organic acids such as methanesulfonic acid and p-toluenesulfonic acid. google.comresearchgate.net Solid acid catalysts, including acid clays (B1170129) and acidic ion-exchange resins, have also been employed. google.comresearchgate.net

Recent research has focused on the development of more efficient and reusable catalysts. For example, a silicotungstic acid catalyst supported on bentonite (B74815) has been shown to be effective, achieving an esterification yield of approximately 83.97% under optimized conditions. researchgate.netscientific.net This catalyst offers the advantage of being reusable without a significant loss in activity. scientific.net Another approach involves using a silicotungstic heteropolyacid supported on attapulgite, which can achieve yields of over 80% and is easily separated from the reaction mixture for reuse. google.com The use of sulfuric acid as a catalyst is also common in industrial processes. smolecule.comgoogle.com

Optimizing process parameters is crucial for maximizing the yield of this compound. Key parameters that are often manipulated include the molar ratio of reactants, reaction temperature, reaction time, and the amount of catalyst.

In one optimized process using a silicotungstic acid catalyst on bentonite, the ideal conditions were found to be a 1:1.1 molar ratio of menthol to lactic acid, a reaction temperature of 130 °C, and a reaction time of 3 hours. researchgate.netscientific.net Another study highlights a process where the reaction temperature is gradually increased to 119°C. google.comgoogle.com The removal of water, a byproduct of the esterification, is also a critical factor in driving the reaction towards the product side and improving the yield.

A significant advancement in yield optimization involves a two-step process that includes the initial esterification followed by a controlled hydrolysis step. google.com This method has been reported to dramatically increase the yield of this compound to as high as 91%, a substantial improvement over the traditional direct esterification yield, which can be as low as 39%. google.com

Table 1: Comparison of this compound Synthesis Yields

| Synthesis Method | Catalyst | Reported Yield | Source |

| Direct Esterification | Strongly acidic ion-exchange resin | 39% | google.com |

| Esterification with Silicotungstic Acid/Bentonite | Silicotungstic acid on bentonite | ~84% | researchgate.netscientific.net |

| Esterification with Silicotungstic Acid/Attapulgite | Silicotungstic acid on attapulgite | >80% | google.com |

| Esterification followed by Controlled Hydrolysis | Sulfuric Acid | 91% | google.com |

Hydrolysis of Higher Lactoyl Esters to this compound

This advanced production pathway involves a controlled hydrolysis step following the initial esterification. google.comvulcanchem.com The esterification mixture, containing this compound and its higher lactoyl esters, is treated with an aqueous base under carefully controlled conditions. google.com The goal is to selectively hydrolyze the higher lactoyl esters back to this compound while minimizing the hydrolysis of this compound itself back to menthol and lactic acid. google.comgoogle.com

The conditions for this selective hydrolysis are critical. The process is typically performed at a pH of less than 14, with a preferred range of about 9 to 13.5, to avoid significant hydrolysis of the this compound product. google.com The temperature is also controlled, generally within the range of 5°C to 70°C, and more preferably between 15°C and 60°C. google.com Buffer solutions, such as phosphate (B84403) or borate (B1201080) buffers, or saturated solutions of acid salts like magnesium sulfate, can also be used to maintain the optimal pH range for the hydrolysis. google.com This controlled hydrolysis can effectively convert the higher lactoyl esters, which would otherwise be discarded, into the valuable this compound product, leading to a much more efficient and higher-yielding process. google.com

Table 2: Composition of Esterification Mixture Before and After Controlled Hydrolysis

| Compound | Composition Before Hydrolysis | Composition After Hydrolysis (Illustrative) | Source |

| Unreacted Menthol | 6.4% | - | google.comgoogle.com |

| This compound (ML) | 57.6% | Increased significantly | google.comgoogle.com |

| Menthyl Lactoyl Lactate (MLL) | 32.2% | Converted to ML | google.comgoogle.com |

| Menthyl Lactoyl Lactoyl Lactate (MLLL) | 1.9% | Converted to ML | google.comgoogle.com |

| Lactide | 0.4% | - | google.comgoogle.com |

Equilibrium and Rate Considerations

The synthesis of alkyl lactates, including this compound, is an equilibrium-limited reaction. The kinetics of lactate ester formation, particularly through the transesterification of polylactic acid (PLA), have been studied to optimize production rates.

Detailed kinetic studies on the methanolysis of PLA to produce methyl lactate provide insights applicable to other alkyl lactates. The reaction is often modeled as a two-step process: the initial cleavage of the polymer chain into oligomers, followed by the conversion of these intermediates into the final lactate ester. nih.govacs.org The rate of reaction is significantly influenced by temperature and catalyst concentration. acs.orgmdpi.com For instance, in the methanolysis of PLA using a Zinc(II) catalyst, increasing the catalyst loading from 1 mol% to 2 mol% led to the most substantial increase in the production rate of methyl lactate. mdpi.com

The activation energies for the different steps in the reaction pathway have been determined, highlighting the energy barriers that must be overcome. mdpi.com The reverse reaction, the hydrolysis of the ester back to lactic acid and alcohol, is also a critical consideration. chemrxiv.org The hydrolysis process is understood to occur in three phases: an initial neutral hydrolysis, an autocatalytic phase where the produced lactic acid catalyzes the reaction, and finally, equilibrium. chemrxiv.org The equilibrium concentration is dependent on the initial concentration of the alkyl lactate and the temperature, although studies on methyl and ethyl lactate found no significant temperature dependence on the equilibrium concentration between 22°C and 40°C. chemrxiv.org

Table 1: Activation Energies for PLA Methanolysis to Methyl Lactate

| Reaction Step | Description | Activation Energy (Ea) (kJ·mol⁻¹) |

|---|---|---|

| Ea₁ | Initial cleavage of PLA chain to an intermediate | 25.23 ± 6.16 |

| Ea₂ | Conversion of intermediate to Methyl Lactate | 34.16 ± 12.2 |

| Ea₋₂ | Reverse reaction of Methyl Lactate to intermediate | 47.93 ± 22.84 |

Data sourced from kinetic studies on PLA methanolysis. mdpi.com

Biocatalytic and Biotechnological Approaches to Lactate Ester Production (Relevance to this compound)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing lactate esters. These methods often operate under milder conditions and can utilize renewable feedstocks.

Enzymatic Synthesis of Alkyl Lactates from Renewable Feedstocks

Enzymatic processes are being explored for the synthesis of alkyl lactates from biomass-derived resources. A notable pathway is the conversion of glycerol (B35011), a byproduct of biodiesel production, into lactate esters. nih.govacs.org This can be achieved through cascade processes that combine biocatalytic and chemocatalytic steps. nih.gov For example, a hybrid pathway involves the enzymatic oxidation of glycerol to dihydroxyacetone (DHA), which is then isomerized to lactic acid or alkyl lactates using a solid acid catalyst. nih.gov This approach leverages the high selectivity of enzymes for the initial oxidation step.

Role of Specific Catalytic Systems (e.g., Metal-Organic Frameworks, Zeolites)

Heterogeneous catalysts like zeolites and metal-organic frameworks (MOFs) are central to modern synthesis strategies for alkyl lactates due to their high efficiency, reusability, and tunable properties. mdpi.comrsc.org

Zeolites are crystalline aluminosilicates with well-defined pore structures that enable shape-selective catalysis. nih.govrsc.org Tin-containing zeolites, such as Sn-Beta and Sn-USY, are particularly effective catalysts for converting sugars into alkyl lactates. rsc.orgacs.org These catalysts possess Lewis acidic sites, which are crucial for the isomerization reactions that convert triose sugars into lactate esters. rsc.orgmdpi.com The reaction mechanism involves the retro-aldol cleavage of larger sugars (hexoses) into three-carbon intermediates, which are then converted to the final product. acs.orgnih.gov The efficiency of these zeolites can be remarkable; for instance, Sn-Beta has been used to convert sucrose (B13894) to methyl lactate with a yield of 68% at high temperatures. rsc.org The presence of both Brønsted and Lewis acid sites is often required for optimal performance, with Brønsted sites catalyzing the initial conversion of trioses and Lewis sites aiding the final rearrangement to the lactate ester. rsc.org

Metal-Organic Frameworks (MOFs) are porous coordination polymers with exceptionally high surface areas and tunable active sites. rsc.orgchemrxiv.org Zirconium-based MOFs, such as UiO-66, have shown promise as catalysts and adsorbents for lactic acid recovery and esterification. researchgate.net These materials can be functionalized to enhance their catalytic activity. For example, incorporating tin into the Zr-UiO-66 framework increases its acidity and facilitates the conversion of dihydroxyacetone to lactic acid while minimizing side reactions. rsc.org MOFs can also be synthesized directly from waste polymers like PLA, demonstrating a novel upcycling strategy. chemrxiv.orguni.lu In one-pot synthesis schemes, PLA is depolymerized in situ and serves as the lactate source for the formation of lactate-containing MOFs. chemrxiv.orguni.lu

Table 2: Performance of Various Catalytic Systems in Lactate Ester Production

| Catalyst System | Feedstock | Product | Yield / Conversion | Reference |

|---|---|---|---|---|

| Sn-Beta Zeolite | Sucrose | Methyl Lactate | 68% Yield | rsc.org |

| USY CBV 600 Zeolite | Trioses (from Glycerol) | Ethyl Lactate | 59% Yield | rsc.org |

| [K]Sn-β Zeolite | Hemicellulose Hydrolysate | Methyl Lactate | ~60% Yield | acs.org |

| 0.5Au/CuO + Sn-MCM-41-XS | Glycerol | Methyl Lactate | 51% Yield | acs.org |

| Sn-modified Zr-UiO-66 MOF | Dihydroxyacetone | Lactic Acid | 96% Conversion | rsc.org |

Green Chemistry Principles in this compound Manufacturing

The production of this compound is increasingly aligned with the twelve principles of green chemistry, which advocate for waste prevention, use of renewable feedstocks, and safer solvents. msu.edu

Utilization of Sustainable and Bio-Based Precursors

A key aspect of green manufacturing is the use of renewable starting materials instead of petrochemicals. msu.edu Lactic acid and its esters can be produced from a variety of biomass-derived resources.

Sugars: Carbohydrates such as glucose, fructose, and sucrose are common feedstocks. rsc.orgsemanticscholar.orgresearchgate.net Technologies using catalysts like Sn-Beta zeolites can directly convert these sugars into alkyl lactates. rsc.org

Glycerol: As a major byproduct of the biodiesel industry, glycerol is an abundant and inexpensive C3 feedstock for producing lactic acid and its esters. nih.govacs.orgmdpi.com

Polylactic Acid (PLA): The chemical recycling of post-consumer PLA waste represents a circular economy approach. d-nb.inforsc.orgrsc.org Through catalytic alcoholysis (transesterification), waste PLA can be efficiently depolymerized back into valuable alkyl lactates, such as methyl lactate or ethyl lactate. d-nb.infomdpi.com This not only reduces plastic waste but also provides a non-food-based feedstock for lactate production. rsc.orgtuhh.de

Solvent Selection and Waste Minimization Strategies

Solvent choice and waste reduction are critical for improving the sustainability of a chemical process. nih.gov

The selection of a solvent can dramatically impact the environmental footprint of a process. nih.gov In the context of this compound production, particularly from PLA recycling, research has focused on replacing hazardous solvents like chloroform (B151607) and other chlorinated solvents with greener alternatives. acs.orgtuhh.de Acetone and 2-methyl-THF are considered more sustainable options. tuhh.deacs.org this compound itself, along with other alkyl lactates like methyl and ethyl lactate, are considered green solvents due to their biodegradability and low toxicity, creating a scenario where the product can also serve as a sustainable process solvent. sigmaaldrich.comresearchgate.net

Waste minimization is achieved primarily through high-yield catalytic processes and the implementation of circular economy models. nih.gov The chemical recycling of PLA into alkyl lactates is a prime example of a waste minimization strategy that converts a waste stream into a valuable product. tuhh.de One-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, reduce waste by eliminating the need for separation and purification of intermediates. nih.gov For example, a one-pot synthesis of a thermoset mixture involves the methacrylation of methyl lactate, where the methacrylic acid formed as a byproduct is immediately used in the next step to modify epoxidized vegetable oil, avoiding its separation and disposal. mdpi.com

Table 3: Solvent Selection in the Chemical Recycling of PLA to Lactate Esters

| Solvent | Catalyst | Product | Temperature | Notes | Reference |

|---|---|---|---|---|---|

| Tetrahydrofuran (THF) | Zn(II) Complex | Methyl Lactate | 40 - 130 °C | Identified as the most efficient solvent in the study for this specific catalyst system. acs.org | acs.org |

| Chloroform | Stannous Octoate | Methyl Lactate | 57 °C | Use of a chlorinated, carcinogenic solvent reduces green credentials. tuhh.de | tuhh.de |

| Acetone | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Ethyl Lactate | 50 °C | A preferred choice based on green solvent selection guides; effective for PLA dissolution. tuhh.de | tuhh.de |

| Methanol (Solvent & Reactant) | Zn(II) Complex | Methyl Lactate | 130 °C | A solvent-free approach where the reactant also acts as the solvent. acs.org | acs.org |

Process Engineering and Scale-Up Considerations for this compound Synthesis

The industrial-scale production of this compound requires careful consideration of various process engineering aspects to ensure high yield, purity, and economic viability. The transition from laboratory-scale synthesis to large-scale manufacturing involves optimizing reactor design, process parameters, and downstream purification techniques.

A significant pathway for producing this compound involves the direct esterification of menthol and lactic acid. google.comatamanchemicals.com This reaction is often followed by a controlled hydrolysis step. google.comvulcanchem.com In the initial esterification, a mixture containing this compound and its higher lactoyl esters, such as l-menthyl L-lactoyl-L-lactate (MLL) and l-menthyl L-lactoyl-L-lactoyl-L-lactate (MLLL), is formed. google.com To maximize the yield of the desired this compound, the subsequent hydrolysis is carefully controlled to selectively convert these higher esters into this compound while minimizing the hydrolysis of this compound back to menthol and lactic acid. google.com

Reactor Selection and Design

For the synthesis of lactate esters, various reactor types are employed, with batch reactors being common. Jacketed stirred batch reactors are frequently used for the transesterification of polylactic acid to form methyl lactate, a related compound, allowing for precise temperature control via an oil bath heating circulator. lsbu.ac.uknih.gov In a typical setup for a related process, a stainless steel high-pressure reactor with temperature and stirring speed control is utilized. mdpi.com

Reactive distillation is another advanced approach that integrates reaction and separation into a single unit, which can be particularly advantageous for equilibrium-limited reactions like esterification. researchgate.netresearchgate.net This technique continuously removes by-products, such as water, shifting the equilibrium towards the product side and enhancing conversion rates. d-nb.infogoogle.com For the purification of lactic acid via methyl lactate, reactive distillation columns have been designed and simulated to optimize the process. researchgate.net While directly applied to methyl lactate, the principles are relevant for this compound synthesis, where continuous removal of water during esterification could significantly improve yield.

Process Parameter Optimization

The optimization of process parameters is critical for maximizing yield and purity. Key parameters include temperature, pressure, catalyst concentration, and reactant molar ratio.

In the controlled hydrolysis step of this compound production, the temperature is typically maintained between 5°C and 70°C. google.com One patented method specifies cooling the reaction mixture to 5°C before adding a buffer solution and stirring for several hours. google.com The pH is also a crucial factor, with the hydrolysis often performed in the presence of an aqueous base at a pH below 14. google.com The use of buffer solutions, such as a Na₂HPO₄-NaH₂PO₄ solution, can achieve the conversion of higher lactoyl esters to this compound without stringent pH control. google.com

The table below outlines typical parameters for the synthesis and hydrolysis stages.

| Parameter | Esterification Stage | Hydrolysis Stage | Reference |

|---|---|---|---|

| Temperature | Increases to 128°C over 32 hours | 5°C to 70°C | google.com |

| pH | N/A | < 14 | google.com |

| Reagents | Menthol, Lactic Acid | Aqueous Base (e.g., NaOH), Buffer Solution | google.comgoogle.com |

| Duration | ~32 hours | > 5 hours | google.comgoogle.com |

Downstream Processing and Purification

Following the synthesis, a multi-step downstream process is required to isolate and purify this compound. The purity of the final product is critical, especially for applications in cosmetics and food. atamanchemicals.comperfumerflavorist.com

Initial separation often involves diluting the reaction mixture with water and an organic solvent like heptane (B126788), followed by the separation of the organic layer. google.com The crude product contains unreacted menthol, this compound, and residual higher lactoyl esters. google.com

Several purification techniques can be employed to achieve high-purity this compound:

Distillation: Reduced pressure distillation is a common method to purify the final product. google.com

Crystallization: The product can be purified by crystallization. google.com

Precipitation and Sublimation: These are also viable, though less common, purification methods. google.com

Gas chromatography (GC) and liquid chromatography are used to monitor the reaction progress and assess the purity of the final product. google.com A patent describes achieving a this compound content of up to 94.5% with a yield of 92.4% based on the initial menthol, demonstrating the efficacy of a combined esterification-hydrolysis process. google.com

The table below summarizes the composition of a reaction mixture before and after controlled hydrolysis, as described in a patent.

| Compound | Composition After Esterification (%) | Composition After Hydrolysis & Purification (%) | Reference |

|---|---|---|---|

| Menthol | 5.4 | 4.82 | google.comgoogle.com |

| This compound | 67.7 | 93.6 | google.comgoogle.com |

| l-menthyl L-lactoyl-L-lactate (MLL) | 24.6 | 0.11 (as lactoyl ester) | google.comgoogle.com |

| l-menthyl L-lactoyl-L-lactoyl-L-lactate (MLLL) | 0.4 | google.com | |

| Lactide | 0.6 | N/A | google.com |

Scale-Up Challenges

Scaling up this compound synthesis from the lab to an industrial scale presents several challenges:

Reaction Control: Maintaining precise temperature and pH control in large-volume reactors is more complex and crucial for maximizing the selective hydrolysis of by-products.

Mass Transfer: Ensuring efficient mixing and mass transfer in large reactors is essential, particularly during the hydrolysis step, which involves a two-phase liquid system (organic and aqueous).

Purification Efficiency: The purification of the final product via distillation or crystallization at a large scale requires significant energy input and specialized equipment to achieve the desired high purity.

The development of processes that yield high-purity this compound directly, or with simplified purification steps, is crucial for industrial production. google.com One method proposes using a buffer solution to convert by-products, which simplifies the process by avoiding the need for special equipment for reaction and separation. google.com

Analytical Chemistry and Advanced Characterization of Menthyl Lactate

Chromatographic Separations and Purity Assessment

Chromatography is an essential tool for the analysis of Menthyl lactate (B86563). Both gas and liquid chromatography are routinely employed to separate Menthyl lactate from its precursors, byproducts, and stereoisomers, thereby enabling accurate purity assessment. google.com These methods are crucial during synthesis and for quality control of the final product. vulcanchem.com

Gas Chromatography (GC) Techniquesgoogle.comvulcanchem.com

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. It is used to monitor the progress of its synthesis, which involves the direct esterification of menthol (B31143) with lactic acid. google.com This process can also produce byproducts such as l-menthyl L-lactoyl-L-lactate (MLL) and l-menthyl L-lactoyl-L-lactoyl-L-lactate (MLLL), which can be effectively separated and quantified using GC. google.com

One established GC method utilizes an HP-5 capillary column (30 m x 0.25 mm x 0.25 µm) with a temperature program starting at 50°C and ramping up to 280°C. google.com Another method developed for analyzing cooling agents in consumer products employs a VF-624 capillary column. researchgate.net

For quantitative analysis, Gas Chromatography is most often paired with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

GC-FID is a robust and widely used method for quantifying this compound. chromatographyonline.comresearchgate.net In one study, a GC-FID method was established to determine the concentration of (-)-menthyl lactate alongside other cooling agents. chromatographyonline.com The analysis yielded a distinct peak with a retention time of 30.23 minutes, demonstrating good resolution from other compounds in the mixture. chromatographyonline.com The method showed excellent linearity with a correlation coefficient (R²) greater than 0.999. chromatographyonline.com This high degree of linearity confirms the method's suitability for accurate quantitative analysis over a range of concentrations. chromatographyonline.com

Table 1: GC-FID Quantitative Analysis Data for (-)-Menthyl Lactate

| Parameter | Value | Reference |

| Retention Time | 30.23 min | chromatographyonline.com |

| Limit of Detection (LOD) | 0.15 µg/mL | chromatographyonline.com |

| Limit of Quantification (LOQ) | 0.49 µg/mL | chromatographyonline.com |

| Linearity (R²) | >0.999 | chromatographyonline.com |

Gas chromatography-mass spectrometry (GC-MS) offers higher specificity and is used for both identification and quantification. nih.gov It is particularly useful for complex matrices where co-elution might be an issue. mdpi.com The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which can be used for positive identification. nist.gov The combination of liquid-liquid microextraction with GC-MS has been validated as a useful tool for analyzing volatile compounds, including lactate esters, in various beverages. mdpi.com

This compound possesses multiple chiral centers, leading to the possibility of several stereoisomers. vulcanchem.com The specific stereoisomer, often derived from l-menthol (B7771125) and L-(+)-lactic acid, is preferred for its cooling properties. vulcanchem.com Therefore, assessing stereoisomeric purity is critical. Chiral gas chromatography is the most effective technique for this purpose, utilizing a chiral stationary phase (CSP) to separate enantiomers and diastereomers. chromatographyonline.com

While specific studies on this compound are limited, methods developed for the closely related compound, methyl lactate, demonstrate the capability of this technique. A method using a chiral capillary column coated with 2,3,6-tri-O-octanoyl-β-cyclodextrin as the CSP has been shown to achieve baseline separation of the D and L enantiomers of methyl lactate, with a resolution (Rs) of 5.49. google.comgoogle.com This indicates that similar cyclodextrin-based CSPs could be highly effective for separating the stereoisomers of this compound. researchgate.net

Table 2: Chiral GC Method for Lactate Isomer Separation

| Parameter | Description | Reference |

| Stationary Phase | 2,3,6-tri-O-octanoyl-β-cyclodextrin | google.com |

| Column Type | Capillary | google.comgoogle.com |

| Detector | Flame Ionization Detector (FID) | google.comgoogle.com |

| Column Temperature | 60 °C | google.com |

| Result | Baseline separation of D and L isomers (Rs = 5.49) | google.com |

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC, particularly for less volatile byproducts or when derivatization is not desirable. google.com Both normal-phase and reversed-phase HPLC can be applied.

A reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of lactic acid and methyl lactate. spkx.net.cn This method employs a Purospher STAR C18 column with a mobile phase consisting of a dilute sulfuric acid solution and methanol, with detection performed using a diode array detector (DAD) at 210 nm. spkx.net.cn For chiral separations, HPLC methods using chiral stationary phases based on macrocyclic glycopeptides like teicoplanin and ristocetin (B1679390) have proven effective for separating optical isomers of lactic acid and its derivatives. mdpi.com

Table 3: RP-HPLC Method for Lactate Derivative Analysis

| Parameter | Description | Reference |

| Column | Purospher STAR C18 | spkx.net.cn |

| Mobile Phase | 0.005 mol/L H₂SO₄ : Methanol (9:1, v/v) | spkx.net.cn |

| Detector | Diode Array Detector (DAD) | spkx.net.cn |

| Wavelength | 210 nm | spkx.net.cn |

Spectroscopic Analysis for Structural Elucidation and Conformer Identification

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Among them, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Composition

NMR spectroscopy provides unambiguous confirmation of the molecular structure of this compound and is used to verify the successful synthesis and purity of the compound. google.comnih.gov Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework. acs.org

¹H NMR is particularly useful for analyzing the key functional groups. For instance, in studies of the formation of methyl lactate from polylactic acid, the methine (CH) proton region of the spectrum (around δ 4.2–5.2 ppm) is monitored to track the reaction's progress. rsc.org The chemical shift of the methine proton is sensitive to its local chemical environment, including the configuration of nearby asymmetric centers, which can help in analyzing the stereochemistry of the molecule. acs.orgresearchgate.net Analysis is typically performed using a solvent like deuterated chloroform (B151607) (CDCl₃). google.com

Table 4: Key ¹H NMR Spectral Data for Lactate Esters

| Functional Group | Observed Chemical Shift (δ) | Significance | Reference |

| Methine (CH) | ~4.2 - 5.2 ppm | Corresponds to the proton on the lactate moiety; used to monitor conversion and stereochemistry. | rsc.orgacs.org |

| Hydroxyl (OH) | Variable | Shift and intensity can indicate hydrogen bonding with other molecules like lactic acid. | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. mdpi.comnih.gov These methods probe the vibrational energy states of molecules, providing a unique "fingerprint" based on the characteristic vibrations of its functional groups. mdpi.comnih.gov

In this compound, key functional groups such as the hydroxyl (O-H), carbonyl (C=O), and ester (C-O) groups exhibit distinct absorption and scattering bands. The analysis of these bands provides insight into the molecule's architecture and intermolecular interactions. For instance, Fourier Transform Infrared (FTIR) spectroscopy has been utilized to identify the compound. cambridge.org

Theoretical and experimental studies on the closely related molecule, methyl lactate, reveal significant details about intramolecular hydrogen bonding. nih.govcore.ac.uk The hydroxyl group can form a hydrogen bond with either the carbonyl or the ester oxygen, influencing the position and shape of the O-H stretching band in the IR spectrum. nih.gov Similar interactions are expected in this compound, where the vibrational frequencies would be sensitive to the conformational state and the presence of hydrogen bonding.

Raman spectroscopy offers complementary information. As a light-scattering technique, it is particularly advantageous for analyzing samples in aqueous media due to water's weak Raman signal. mdpi.comnih.gov While specific Raman data for this compound is not extensively detailed in foundational literature, the principles of the technique allow for the characterization of its hydrocarbon backbone and functional groups, corroborating data from IR spectroscopy. researchgate.net

Key vibrational modes for this compound that are analyzed using these techniques are summarized below.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| Hydroxyl (O-H) | Stretching | 3200-3600 | Indicates presence of the hydroxyl group; band position and shape can suggest intra- or intermolecular hydrogen bonding. |

| Carbonyl (C=O) | Stretching | 1730-1750 | Confirms the ester functional group. Its exact position can be influenced by conjugation and hydrogen bonding. |

| C-H (Alkyl) | Stretching | 2850-3000 | Corresponds to the menthyl and lactate methyl/methine groups. |

| Ester (C-O) | Stretching | 1000-1300 | Characteristic of the ester linkage. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. tutorchase.com The molecular formula of this compound is C₁₃H₂₄O₃, corresponding to a molecular weight of approximately 228.33 g/mol . vulcanchem.com In mass spectrometry, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 228.

Upon ionization in a mass spectrometer, the this compound molecule undergoes fragmentation, breaking at its weakest bonds to form smaller, stable charged fragments. pearson.comudel.edu The resulting mass spectrum displays a unique pattern of these fragments, which serves as a molecular fingerprint.

The fragmentation of an ester like this compound is predictable. Key fragmentation pathways include:

Alpha Cleavage: Breakage of bonds adjacent to the carbonyl group.

Cleavage of the Ester Bond: Separation of the menthyl and lactate portions of the molecule.

Common fragments observed in the mass spectrum of this compound would arise from the stable ions of its constituent parts, menthol and lactic acid.

| m/z Value | Possible Fragment Ion | Structural Origin |

| 228 | [C₁₃H₂₄O₃]⁺ | Molecular Ion (M⁺) |

| 139 | [C₁₀H₁₉]⁺ | Menthyl group cation (loss of lactate group) |

| 89 | [C₃H₅O₂]⁺ | Lactoyl cation (loss of menthoxy group) |

| 83 | [C₆H₁₁]⁺ | Fragmentation of the menthyl ring |

| 45 | [C₂H₅O]⁺ | Fragment from the lactate moiety, [CH₃CH(OH)]⁺ |

| 43 | [C₃H₇]⁺ | Isopropyl group from the menthyl moiety |

Analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirms these patterns and is used to quantify this compound in various products. google.comgoogle.comnih.gov Studies on this compound clusters show that upon ionization, fragmentation leads to protonated clusters, indicating the pathways through which the molecule breaks apart under energy input. researchgate.net

X-ray Crystallography and Solid-State Characterization of this compound Polymorphs

Detailed X-ray powder diffraction (XRD) studies have been conducted on this compound to characterize its crystal structure. cambridge.org The analysis confirmed that this compound crystallizes in a triclinic system with the space group P-1. cambridge.org The unit-cell parameters, which define the size and shape of the repeating unit in the crystal, have been precisely determined. cambridge.org

| Crystallographic Parameter | Value | Reference |

| Crystal System | Triclinic | cambridge.org |

| Space Group | P-1 | cambridge.org |

| a | 5.522(6) Å | cambridge.org |

| b | 11.795(8) Å | cambridge.org |

| c | 17.780(6) Å | cambridge.org |

| α | 50.632(3)° | cambridge.org |

| β | 90.000(0)° | cambridge.org |

| γ | 117.632(4)° | cambridge.org |

| Unit-cell volume (V) | 716.392(0) ų | cambridge.org |

| Molecules per unit cell (Z) | 2 | cambridge.org |

The concept of polymorphism refers to the ability of a compound to exist in more than one crystalline form. americanpharmaceuticalreview.comd-nb.info Different polymorphs of a substance can have distinct physical properties. While the detailed crystallographic data corresponds to one specific crystalline form, commercial this compound is available in different physical forms, such as a white crystalline powder and a non-crystalline or fused solid. google.comgoogle.com This suggests the existence of different solid-state structures, which could include true polymorphs or an amorphous state. The characterization and control of these forms are critical, as crystalline structure can impact a material's physical properties. americanpharmaceuticalreview.com

Molecular and Cellular Mechanisms of Menthyl Lactate Interactions

Investigation of Receptor Binding and Activation Profiles (e.g., TRPM8 Channel Modulation)

Menthyl lactate (B86563) is recognized as a chemical agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key receptor involved in the detection of cold temperatures and cooling compounds. nih.gov The activation of this non-selective cation channel, which is highly expressed in the peripheral sensory neurons of Aδ and C fibers, leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the subsequent perception of a cooling sensation. nih.govmdpi.com

Research conducted in heterologous expression systems, such as Xenopus oocytes, has quantified the potency of Menthyl lactate as a TRPM8 agonist. Studies have shown that (-)-Menthyl lactate activates the TRPM8 channel with an EC₅₀ value of 163 μM, a potency comparable to that of menthol (B31143) itself (EC₅₀ of 193 μM in the same system). nih.gov This demonstrates a direct and significant interaction between this compound and the TRPM8 receptor, initiating the signaling cascade responsible for its characteristic cooling effect.

Table 1: Comparative Potency of TRPM8 Agonists

| Compound | EC₅₀ (μM) | Expression System | Reference |

|---|---|---|---|

| (-)-Menthyl lactate | 163 | Oocyte Expression System | nih.gov |

| (-)-Menthol | 193 | Oocyte Expression System | nih.gov |

Ligand-Receptor Interaction Kinetics and Thermodynamics

The interaction between a ligand like this compound and its receptor is governed by fundamental kinetic and thermodynamic principles. nih.gov Thermodynamic analysis provides insight into the driving forces of the binding event, such as changes in enthalpy (ΔH°) and entropy (ΔS°), which determine the binding affinity (Gibbs free energy, ΔG°). nih.govmdpi.com Kinetic parameters, including the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), define the speed at which the ligand-receptor complex forms and dissociates.

Molecular Docking and Computational Simulations of Binding Events

While high-resolution structures of this compound bound to TRPM8 are not yet available, molecular docking studies on its parent compound, menthol, provide significant insights into the putative binding site. nih.govnih.gov These computational models predict that the agonist binding pocket is a cavity formed by the transmembrane domains S1-S4 and the TRP domain of the channel. nih.govfrontiersin.org

Simulations of menthol binding to TRPM8 highlight the importance of specific amino acid residues. A critical interaction is a predicted hydrogen bond between the hydroxyl group of menthol and the side chain of residue Arginine 842 (R842). nih.govnih.govresearchgate.net Van der Waals interactions with other residues, such as Tyrosine 745 (Y745), also play a crucial role in stabilizing the ligand within the pocket. nih.gov The binding of the agonist is thought to disrupt interactions between key residues that keep the channel in a closed state, triggering the conformational changes that lead to channel opening. nih.gov

For this compound, it is hypothesized that the menthol moiety occupies this same binding pocket. However, the presence of the lactate group alters the interaction profile. The esterification of the hydroxyl group on the menthol backbone means that this compound cannot act as a hydrogen bond donor to R842 in the same way as menthol. nih.gov This suggests a different binding orientation or a greater reliance on other non-covalent interactions, which could account for differences in activation kinetics and the duration of the cooling effect.

Modulation of Ion Channel Activity at the Cellular Level

The primary cellular effect of this compound is the modulation of TRPM8 ion channel activity, leading to increased intracellular Ca²⁺ concentration in sensory neurons. nih.gov However, the constituent parts of the molecule—menthol and lactate—are known to modulate other ion channels, suggesting potential secondary mechanisms of action, particularly following hydrolysis.

Menthol has been shown to affect the function of various ligand- and voltage-gated ion channels. nih.gov For instance, it can inhibit voltage-gated sodium channels (VGSCs), which may contribute to its analgesic properties by reducing neuronal excitability. nih.gov Furthermore, lactate itself has been identified as a neuromodulator that can influence the activity of cortical neurons. nih.gov Studies have shown that L-lactate (B1674914) can decrease the spontaneous calcium spiking frequency of neurons in a concentration-dependent manner (IC₅₀ ≈ 4.2 mM), an effect mediated by a G-protein coupled receptor rather than cellular metabolism. nih.gov Therefore, at the cellular level, the activity of this compound may extend beyond TRPM8, potentially influencing a broader range of ion channels and neuronal signaling pathways.

Theoretical Studies on Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies for this compound center on its identity as an ester. The molecule's activity is intrinsically linked to its two constituent components: the menthol moiety, which is responsible for the cooling sensation, and the lactate moiety, which modifies its physicochemical properties.

The core SAR findings are:

The Menthol Backbone is Essential : The cooling activity is derived from the menthol portion's ability to bind to and activate the TRPM8 receptor. nih.gov

The Ester Linkage Modulates Properties : The addition of the lactate group via an ester bond increases the molecular weight and alters properties like volatility and skin permeability compared to menthol. This is believed to contribute to the longer-lasting cooling effect. google.com

These relationships highlight that this compound's function is not solely that of a TRPM8 agonist but also that of a stabilized precursor or carrier for menthol, with the lactate component fine-tuning its delivery and persistence.

Computational Chemistry Approaches to this compound Molecular Dynamics

Computational chemistry, particularly molecular dynamics (MD) simulations, offers a powerful tool for understanding the behavior of molecules like this compound at an atomic level. researchgate.net While specific MD studies focused exclusively on this compound are not widely published, the methodology is well-established for similar molecules. nih.gov

An MD simulation of this compound would involve:

System Setup : Creating a virtual model of a single this compound molecule or a system containing the molecule and its receptor (e.g., TRPM8) embedded in a simulated physiological environment (water and a lipid bilayer).

Force Field Application : Applying a force field, which is a set of equations and parameters that describe the potential energy of the atoms and the forces between them.

Simulation : Solving Newton's equations of motion for every atom in the system over a series of very short time steps.

Such simulations could provide crucial insights into the conformational flexibility of the this compound molecule, the stability of its binding to TRPM8 over time, the specific atomic interactions that hold it in the binding pocket, and the energetic barriers associated with binding and unbinding. This approach would complement static molecular docking by providing a dynamic picture of the ligand-receptor interaction.

Structural Modifications, Derivatives, and Analogues of Menthyl Lactate

Synthesis and Characterization of Menthyl Lactate (B86563) Derivatives

The primary method for synthesizing menthyl lactate is the direct esterification of menthol (B31143) with lactic acid. google.comgoogle.com This process, however, is not without its complexities. A notable outcome of this reaction is the formation of higher lactoyl esters of this compound alongside the desired product. Simply heating menthol and lactic acid together, often in a solvent like heptane (B126788) or toluene (B28343) to facilitate water removal, generates these higher esters, including l-menthyl L-lactoyl-L-lactate (MLL) and l-menthyl L-lactoyl-L-lactoyl-L-lactate (MLLL). google.comgoogle.comgoogle.com

Beyond these lactoyl esters, other derivatives have been synthesized through transesterification. Immobilized lipase (B570770) from Candida antarctica (Novozym 435) has been used to catalyze the synthesis of retinyl L-lactate (B1674914) and ascorbyl L-lactate from L-methyl lactate and the corresponding vitamins (retinol and ascorbic acid), achieving yields of up to 90% and 80%, respectively.

Furthermore, novel catalysts have been created using lactate esters as building blocks. A family of chiral iodoaniline-lactate based catalysts was synthesized by first protecting iodoaniline derivatives as secondary sulfonamides, followed by a Mitsunobu reaction with (S)-methyl lactate or (S)-ethyl lactate. acs.org

Table 1: Examples of this compound Derivatives and Synthesis Methods

| Derivative Name | Precursors | Synthesis Method | Key Finding | Reference |

|---|---|---|---|---|

| l-Menthyl L-lactoyl-L-lactate (MLL) | l-Menthol (B7771125), L-(+)-Lactic Acid | Direct Esterification | Forms as a byproduct during this compound synthesis. | google.com, google.com |

| Retinyl L-lactate | Retinol, L-Methyl lactate | Lipase-catalyzed transesterification | Achieved a synthesis yield of up to 90%. | |

| Ascorbyl L-lactate | Ascorbic acid, L-Methyl lactate | Lipase-catalyzed transesterification | Reached a synthesis yield of up to 80%. | |

| Chiral Iodoaniline-Lactate Catalysts | Iodoaniline, (S)-Methyl/Ethyl lactate | Mitsunobu Reaction | Created new catalysts for α-functionalization of ketones. | acs.org |

Stereochemical Aspects and Chiral Analogues of this compound

The stereochemistry of this compound is a critical aspect of its identity and properties. The molecule contains four asymmetric carbon atoms, which means it can exist as 16 different stereoisomers. vulcanchem.comgoogle.com The parent molecules, menthol and lactic acid, are themselves chiral. Menthol possesses three chiral centers, resulting in eight possible stereoisomers (l-menthol, d-menthol, neomenthol, isomenthol, etc.), while lactic acid has one chiral center, leading to two stereoisomers (L-(+)-lactic acid and D-(-)-lactic acid). google.comgoogle.com

The specific combination of these stereoisomers during synthesis dictates the final properties of the this compound produced. The most common and commercially significant isomer is l-menthyl l-lactate, synthesized from l-menthol and L-(+)-lactic acid, which is particularly valued for its physiological cooling effects. vulcanchem.comgoogle.comgoogle.com The choice of other stereoisomers, such as using d-lactic acid or dl-lactic acid, results in different diastereomers with distinct characteristics. google.comcymitquimica.com

Enantioselective synthesis is crucial for producing specific, optically pure stereoisomers of this compound analogues and for using lactate derivatives in asymmetric synthesis. The chiral pool strategy, which uses readily available chiral molecules as starting materials, is a common approach. rsc.org For example, the fumarate (B1241708) of S-methyl lactate has been used as a chiral dienophile in Diels-Alder reactions to synthesize podophyllotoxin (B1678966) analogs with high diastereoselectivity and excellent optical purity. cdnsciencepub.comcdnsciencepub.com

Lipase catalysis offers a powerful tool for enantioselective synthesis. Lipase B from Candida antarctica (CAL-B) has been shown to be effective in the enantioselective synthesis of (R,R)-lactide from methyl (R)-lactate with an enantiomeric excess of over 99%. researchgate.net This lactide is a key monomer for producing poly(D-lactic acid). researchgate.net

Chiral resolution and discrimination have also been explored. Thickness shear mode resonators coated with a modified cyclodextrin (B1172386) derivative have been used to discriminate between the enantiomers of methyl lactate in the gas phase, providing insights into the mechanisms of enantioselectivity. nih.gov

Understanding the interactions between different diastereomers is fundamental to chiral recognition and asymmetric catalysis. Studies on the complexation of the chiral chromophore methyl mandelate (B1228975) with chiral methyl lactate in the gas phase have been conducted to understand the forces responsible for chiral recognition. aip.org By forming weakly bound diastereomers and analyzing them with double-resonance IR/UV spectroscopy, researchers can characterize the topology of the complexes and the role of hydrogen bonding in chiral discrimination. aip.org

In the context of catalysis, the diastereomeric interactions between methyl pyruvate (B1213749) (a precursor to methyl lactate) and a chiral modifier, R-1-(1-naphthyl)ethylamine, on a palladium surface have been investigated. nih.gov Scanning tunneling microscopy and density functional theory calculations revealed that specific docking complexes form between the diastereomers, which enhances the rate of hydrogenation to methyl lactate. nih.gov Furthermore, the Diels-Alder cycloaddition of α-hydroxy orthoquinodimethane to the fumarate of S-methyl lactate was found to yield a single diastereomer with a diastereomeric excess greater than 95%, demonstrating high facial selectivity. cdnsciencepub.com

Formation of Polymeric Structures Incorporating this compound Moieties

The structure of this compound lends itself to incorporation into polymeric materials. As previously mentioned, the direct esterification process can naturally lead to the formation of short-chain polymers or oligomers like MLL and MLLL. google.comgoogle.com These are essentially lactoyl esters of this compound, where one or more additional lactic acid units are attached. google.com

A broader class of related polymers is poly(lactic acid) (PLA), a biodegradable polyester (B1180765) derived from lactic acid. nih.gov While not containing the menthyl group directly in the backbone, its chemistry is intrinsically linked. The stereochemistry of the lactic acid monomer determines the properties of the resulting polymer: poly(L-lactic acid) (PLLA) and poly(D-lactic acid) (PDLA) are semicrystalline, whereas poly(D,L-lactic acid) (PDLLA), derived from a racemic mixture, is amorphous. nih.gov The chemical degradation of PLA back to methyl lactate using various catalysts, such as zinc(II) complexes, is an active area of research for chemical recycling. acs.orgresearchgate.net

More directly, polymers incorporating lactate ester moieties in their side chains have been synthesized. The acrylic derivatives of alkyl lactates, such as ethyl lactate acrylate (B77674) (ELA), have been polymerized using controlled radical polymerization techniques like SET-LRP (Single Electron Transfer-Living Radical Polymerization). worktribe.comnih.gov This method allows for the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distribution. worktribe.com These poly(alkyl lactate acrylate)s contain chiral lactate groups, making them candidates for applications in chiral recognition. worktribe.com Furthermore, these can be used as building blocks for more complex architectures, such as amphiphilic block copolymers like poly(ELA-b-poly(glycerol acrylate)), which can self-assemble into micelles in water. worktribe.com

Table 2: Research Findings on Polymeric Structures

| Polymer/Oligomer | Monomer/Precursor | Synthesis/Formation Method | Key Characteristic/Finding | Reference |

|---|---|---|---|---|

| MLL, MLLL | l-Menthol, L-Lactic Acid | Direct Esterification | Higher lactoyl esters formed as byproducts. | google.com, google.com, google.com |

| Poly(L-lactic acid) (PLLA) | L-Lactic Acid / L-Lactide | Ring-Opening Polymerization | Semicrystalline polymer, related to this compound precursor. | nih.gov |

| Poly(ethyl lactate acrylate) (PELA) | Ethyl Lactate Acrylate (ELA) | SET-LRP | Well-defined polymer with chiral lactate side chains. | worktribe.com |

| Poly(ELA)-b-poly(GA) | ELA, Glycerol (B35011) Acrylate (GA) | SET-LRP | Amphiphilic block copolymer that forms micelles in water. | worktribe.com |

Conjugates and Hybrid Materials of this compound

The functional groups within this compound and its precursors allow for the creation of conjugates and hybrid materials. By attaching the lactate moiety to other functional molecules, new properties can be achieved. As mentioned, vitamin derivatives such as retinyl L-lactate and ascorbyl L-lactate have been synthesized, effectively conjugating lactic acid with a vitamin.

In the realm of materials science, hybrid structures have been developed. For example, two inorganic/organic nanocomposites of gold (Au) have been synthesized with a copolymer of 3,4-ethylenedioxythiophene (B145204) (EDOT) and D,L-lactide (PDLLA). nih.gov These Au/PEDOT-PDLLA materials possess surface chemistry and charge density that make them potentially useful as scaffolds in biomedical applications. nih.gov

The development of catalysts based on lactate structures is another example of creating hybrid functional materials. The previously described chiral iodoaniline-lactate catalysts are synthetic constructs where a lactate unit is chemically bound to an iodoaniline framework to create a molecule designed for a specific catalytic function. acs.org These examples highlight how the lactate chemical scaffold can be integrated with other organic, inorganic, or polymeric components to generate advanced materials.

Applications of Menthyl Lactate in Specialized Chemical and Material Sciences

Menthyl Lactate (B86563) as a Chemical Intermediate and Synthetic Building Block

The unique chemical structure of menthyl lactate, which combines two chiral molecules, menthol (B31143) and lactic acid, makes it a valuable intermediate in organic synthesis. google.com The molecule possesses multiple chiral centers, a characteristic that is crucial for its application in constructing complex, stereochemically defined molecules.

Polylactic acid (PLA) is a biodegradable thermoplastic polyester (B1180765) conventionally produced through the polymerization of lactic acid or the ring-opening polymerization of lactide, its cyclic dimer. wikipedia.org Simpler alkyl esters of lactic acid, such as methyl lactate or ethyl lactate, are considered potential precursors or chemical recycling feedstocks for PLA. nih.gov For instance, post-consumer PLA can be chemically recycled back to methyl lactate through transesterification. wikipedia.org

While the use of this compound as a direct precursor in the synthesis of PLA derivatives is not extensively documented in scientific literature, its fundamental structure as a lactate ester is noteworthy. The larger, sterically hindering menthyl group, compared to a methyl or ethyl group, would present different reactivity profiles in polymerization reactions. The incorporation of such a bulky, chiral group could be a theoretical route to modifying the physical properties of PLA, such as its thermal characteristics, solubility, and stereochemistry, though this remains an area for further research.

The synthesis of enantiomerically pure agrochemicals and fine chemicals is critical, as different stereoisomers of a molecule can exhibit vastly different biological activities. Chiral auxiliaries are compounds temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer.

(-)-Menthol is a widely utilized chiral auxiliary in organic synthesis. As this compound is a direct derivative, the menthyl group within its structure can serve the same function. In this approach, a prochiral substrate is reacted with this compound (or more commonly, menthol) to form a diastereomeric intermediate. Because diastereomers have different physical properties, they can be separated using standard techniques like chromatography or crystallization. Once separated, the chiral auxiliary (the menthyl group) is cleaved, yielding the desired enantiomerically pure product. This methodology is a cornerstone of asymmetric synthesis for producing single-enantiomer pharmaceuticals and other high-value fine chemicals.

| Step | Process | Description |

| 1 | Attachment | A prochiral molecule is chemically bonded to the chiral menthyl group, forming a mixture of diastereomers. |

| 2 | Separation | The diastereomers, having distinct physical properties, are separated using methods like fractional crystallization or column chromatography. |

| 3 | Cleavage | The menthyl auxiliary is chemically removed from the separated diastereomer, releasing the final product as a single, pure enantiomer. |

| 4 | Recovery | The chiral auxiliary (menthol) can often be recovered for reuse, making the process more economical. |

This interactive table outlines the general process of using a menthyl group as a chiral auxiliary in stereoselective synthesis.

This compound serves as a documented starting material in the synthesis of furanone derivatives. Furanones are a class of heterocyclic organic compounds that are significant components of the flavor and fragrance industries, with many exhibiting sweet, caramel, or fruity aromas. For example, coffee furanone (2-methyltetrahydrofuran-3-one) is a key volatile compound in the aroma of roasted coffee. wikipedia.org Syntheses for such furanones have been developed using lactate esters, such as ethyl lactate, which undergoes condensation with other molecules to form the furanone ring structure. wikipedia.org The use of this compound provides a lactate-based building block for similar synthetic strategies.

Formulation Science and Industrial Solvent Applications

Beyond its role in synthesis, this compound possesses physical properties that make it a valuable component in industrial formulations, particularly as a specialized solvent and material additive.

This compound is an effective solvent for a range of cellulose-based polymers used in the manufacturing of coatings. It is specifically used in the production of lacquers and dopes, where it demonstrates excellent solvency for materials that can be otherwise difficult to dissolve. Its use in these formulations contributes to a high tolerance for diluents and provides good flaw and blush resistance to the final coating. The analogous compound ethyl lactate has also been explored as an environmentally friendly solvent for the production of cellulose (B213188) acetate, highlighting the utility of lactate esters in this industrial sector. dergipark.org.tr

| Polymer | Soluble in this compound |

| Nitrocellulose | Yes |

| Cellulose Acetate | Yes |

| Cellulose Acetobutyrate | Yes |

| Cellulose Acetopropionate | Yes |

This interactive table shows the cellulose derivatives for which this compound acts as a solvent.

This compound is used as a functional additive to modify the thermal properties of material formulations. While solid at room temperature, with a congealing point around 42°C, this compound can form eutectic mixtures with menthol and its isomers (neomenthol, isomenthol). google.comperfumerflavorist.com These mixtures exhibit significantly depressed freezing points, remaining in a liquid state at temperatures well below 5°C, and in some cases, as low as -20°C. google.com This property allows for the creation of high-concentration cooling agent systems that are liquid at ambient temperatures, simplifying manufacturing processes by eliminating the need for heating or pre-dissolving solid components. google.com This application demonstrates the use of this compound as a material additive to control the phase transition temperature of a formulation.

| Mixture Composition | Property | Finding |

| l-menthyl l-lactate (B1674914) (25g) + Menthol Isomer Mix A* (75g) | Solidification Point | No solidification observed after 48 hours at -20°C. |

| l-menthyl l-lactate (15g) + Menthol Isomer Mix B** (85g) | Solidification Point | No solidification observed after 48 hours at -20°C. |

*Mix A: 76.9g racemic neomenthol, 14.8g racemic menthol, 6.6g racemic neoisomenthol, 1.7g racemic isomenthol. **Mix B: 67.8g racemic neomenthol, 25.6g racemic menthol, 5.6g racemic neoisomenthol, 1g racemic isomenthol. This interactive table presents research findings on the solidification points of this compound and menthol isomer mixtures, based on patent examples. google.com

Furthermore, its well-known physiological cooling effect is itself a form of temperature response. The molecule interacts with the transient receptor potential melastatin 8 (TRPM8) ion channel, a receptor in the skin that is also activated by cold temperatures. This makes this compound a "temperature-responsive" additive in a sensory context, imparting a signal of coolness in various materials without requiring an actual drop in temperature.

Environmental Fate, Degradation Pathways, and Sustainability Assessments of Menthyl Lactate

Biodegradation Studies in Various Environmental Compartments (e.g., soil, water)

Menthyl lactate (B86563) is considered to be readily biodegradable. vigon.com This assessment is supported by standardized testing, which indicates that the substance is unlikely to persist in the environment. General studies on lactate esters further support this, indicating that they are typically biodegradable, breaking down into non-toxic substances like water and carbon dioxide in the environment. biviture.combiviture.com

According to the International Fragrance Association (IFRA) Environmental Standards, l-menthyl lactate is not considered a Persistent, Bioaccumulative, and Toxic (PBT) substance. specialchem.com

Research Findings on Biodegradability

While comprehensive studies detailing the biodegradation of menthyl lactate in soil are not widely available in peer-reviewed literature, data from safety assessments provide key insights into its behavior in aquatic environments. A modified OECD screening test indicated complete biodegradation over a 28-day period. vigon.com

Table 1: Aerobic Biodegradability of this compound

| Test Guideline | Inoculum | Exposure Time | Result | Classification | Source |

|---|---|---|---|---|---|

| Modified OECD Screening Test | Activated Sludge | 28 days | 100% | Readily Biodegradable | vigon.com |

The ecotoxicity of this compound has also been evaluated, providing context for its potential impact on aquatic ecosystems.

Table 2: Ecotoxicity Data for this compound

| Test Guideline | Species | Exposure Time | Endpoint | Result | Source |

|---|---|---|---|---|---|

| OECD 202 / ISO 6341 | Daphnia magna (Crustacea) | 48 hours | EC50 | 125 mg/L | vigon.com |

| OECD 203 / ISO 7346 | Danio rerio (Zebra danio) | 96 hours | LC50 | 22 mg/L | vigon.com |

| OECD 209 | Activated Sludge | EC50 | 650 mg/L | vigon.com |

Hydrolytic Degradation Mechanisms and Kinetics

The primary chemical degradation pathway for this compound in the environment is hydrolysis. As an ester, it is susceptible to cleavage in the presence of water, a process that can be influenced by pH and temperature. The hydrolysis of this compound yields its constituent molecules: menthol (B31143) and lactic acid. smolecule.com

Mechanism of Hydrolysis

The hydrolysis of this compound can proceed through different mechanisms depending on the pH of the surrounding medium.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction follows a three-step mechanism. This involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack by a water molecule. The final step is deprotonation, which results in the formation of menthol and lactic acid. smolecule.com The rate-limiting step in this process is the attack of water on the protonated ester. smolecule.com

Autocatalytic Hydrolysis : Research on other alkyl lactates, such as methyl and ethyl lactate, has shown that their hydrolysis in aqueous solution is an autocatalytic process. chemrxiv.org As the reaction progresses, the lactic acid produced acts as a catalyst, accelerating further hydrolysis. chemrxiv.org This reaction sequence can be described in three phases: an initial neutral hydrolysis phase, an autocatalytic phase with an increased reaction rate, and a final phase where the reaction approaches equilibrium. chemrxiv.org

Base-Catalyzed Hydrolysis : In alkaline conditions, hydrolysis is facilitated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process is generally faster than acid-catalyzed hydrolysis. Controlled hydrolysis using an aqueous base, such as sodium hydroxide, is a technique used in the synthesis of this compound to convert byproducts back into the desired compound. smolecule.com

Kinetics of Hydrolysis

Life Cycle Assessment (LCA) for this compound Production and Utilization

A specific Life Cycle Assessment (LCA) for this compound is not publicly available. However, the environmental profile of fragrance ingredients is a subject of ongoing research, with methodologies being developed to assess and compare their sustainability. dntb.gov.uaevea-conseil.comrsc.orgresearchgate.net An LCA for a product like this compound would typically follow a "cradle-to-gate" approach, evaluating the environmental impacts from the extraction of raw materials through to the manufacturing of the final ingredient. perfumerflavorist.com

Key Stages and Potential Environmental Hotspots

Based on the synthesis of this compound from menthol and lactic acid, an LCA would consider the following stages:

Raw Material Acquisition : This includes the agricultural production of feedstocks for both menthol (often derived from mint plants) and lactic acid (typically produced via fermentation of sugars from sources like corn or sugarcane). The environmental impacts at this stage would be associated with land use, water consumption, fertilizer and pesticide use, and the energy required for farming and harvesting.

Waste Management : The treatment and disposal of any byproducts or waste streams from the manufacturing process would also contribute to the environmental footprint.

Bioremediation Potential and Environmental Impact Mitigation Strategies

The readily biodegradable nature of this compound suggests that it is unlikely to persist in the environment, and therefore, specific bioremediation strategies for this compound are not extensively researched. Bioremediation typically focuses on persistent and toxic pollutants. biviture.combiviture.com

However, there is evidence to suggest that related lactate esters may have a role in bioremediation processes for other substances. For example, one study investigated the use of ethyl lactate as a "biostimulant" to enhance the biodegradation of poly(lactic acid) (PLA) in a compost matrix under mesophilic conditions. nih.gov The addition of ethyl lactate was found to accelerate the reduction in the molecular weight of PLA. nih.gov This suggests a potential application for lactate esters in stimulating microbial activity to break down other biodegradable polymers.

Environmental Impact Mitigation Strategies

Given that the primary environmental impacts of this compound are likely associated with its production phase, mitigation strategies would focus on sustainable sourcing and green chemistry principles.

Sustainable Agriculture : Utilizing sustainably farmed raw materials for menthol and lactic acid production can reduce the environmental footprint associated with land and water use, and minimize the use of agrochemicals.

Green Chemistry in Manufacturing : The application of green chemistry principles, such as the use of renewable feedstocks, atom economy, and energy efficiency in the synthesis process, can significantly lower the environmental impact of production. evea-conseil.com

Waste Valorization : Investigating opportunities to convert any byproducts from the manufacturing process into valuable co-products would contribute to a more circular and sustainable production system.

Future Research Directions and Emerging Areas in Menthyl Lactate Chemistry

Exploration of Novel and More Efficient Synthetic Pathways

Key areas of investigation include:

Catalyst Development: Research is focused on developing novel catalysts to improve reaction rates and selectivity, minimizing the formation of unwanted side products. This includes the investigation of various zeolite catalysts, such as Sn-USY and Sn-β, for the conversion of sugars into methyl lactate (B86563), a related and economically important lactate ester. acs.orgrsc.org The catalytic transformation of glycerol (B35011) to methyl lactate using catalysts like Au-CuO/Sn-Beta is also being explored. mdpi.com

Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers high selectivity and milder reaction conditions. Future work will likely explore lipase-catalyzed synthesis of menthyl lactate to achieve higher purity and yields under more environmentally friendly conditions.

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for process automation. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production.

Alternative Starting Materials: Investigating the synthesis of lactate esters from renewable biomass sources is a significant area of green chemistry. mdpi.com Research into the conversion of carbohydrates, such as glucose and fructose, into methyl lactate using heterogeneous catalysts like Sn-Beta zeolite is a promising avenue. mdpi.comresearchgate.netrsc.org The degradation of polylactic acid (PLA) to form methyl lactate is another circular economy approach being studied. acs.orgacs.org

A comparative table of different synthetic approaches for lactate esters highlights the ongoing efforts to optimize production.

| Synthetic Approach | Catalyst/Method | Key Advantages | Research Focus |

| Direct Esterification | Acid Catalysts | Well-established method | Improving yield and reducing byproducts google.com |

| Zeolite Catalysis | Sn-USY, Sn-β, Sn-Al-USY | High activity, potential for sugar conversion | Catalyst stability and reusability, understanding reaction mechanisms acs.orgrsc.org |

| Biocatalysis | Lipases | High selectivity, mild conditions | Enzyme immobilization, process optimization |

| Flow Chemistry | Microreactors | Enhanced efficiency and scalability | Reaction optimization and scale-up |